1-(4-Fluorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride

Description

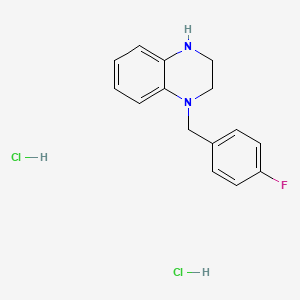

1-(4-Fluorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride is a fluorinated tetrahydroquinoxaline derivative. The dihydrochloride salt form enhances solubility in aqueous and organic solvents, a common feature in pharmaceutical intermediates .

Properties

Molecular Formula |

C15H17Cl2FN2 |

|---|---|

Molecular Weight |

315.2 g/mol |

IUPAC Name |

4-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-quinoxaline;dihydrochloride |

InChI |

InChI=1S/C15H15FN2.2ClH/c16-13-7-5-12(6-8-13)11-18-10-9-17-14-3-1-2-4-15(14)18;;/h1-8,17H,9-11H2;2*1H |

InChI Key |

QPEAEQHWEUSQKT-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C2=CC=CC=C2N1)CC3=CC=C(C=C3)F.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline dihydrochloride typically involves the reaction of 4-fluorobenzyl chloride with 1,2,3,4-tetrahydroquinoxaline in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of quinoxaline derivatives.

Reduction: Formation of tetrahydroquinoxaline derivatives.

Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

1-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline dihydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the tetrahydroquinoxaline core provides structural stability. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key parameters of 1-(4-fluorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride and its closest analogs:

*Hypothetical data inferred from analogs; †Fluorine’s electronegativity may enhance polarity; ‡Assumed based on chloride salt stability.

Key Observations:

- Substituent Effects: Halogen Position: The 3-chlorobenzyl analog (meta-substitution) exhibits higher lipophilicity compared to the hypothetical 4-fluorobenzyl (para-substitution), which may influence blood-brain barrier penetration .

- Molecular Weight : The 3-chlorobenzyl derivative (331.67 g/mol) is heavier than the methyl analog (184.67 g/mol), suggesting divergent pharmacokinetic profiles .

Biological Activity

1-(4-Fluorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a tetrahydroquinoxaline core structure with a fluorobenzyl substituent. Its molecular formula is C11H12Cl2N2, and it has a molecular weight of 249.13 g/mol. The presence of the fluorine atom enhances the lipophilicity and biological activity of the compound.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : Recent studies have shown that derivatives of tetrahydroquinoxaline can act as selective DPP-IV inhibitors, which are crucial in the management of type 2 diabetes by enhancing insulin secretion and reducing glucagon levels .

- Colchicine Binding Site Inhibition : The compound has been evaluated for its ability to inhibit tubulin polymerization at the colchicine binding site, which is significant in cancer therapy as it can disrupt mitotic spindle formation .

- Neuroprotective Effects : Some studies suggest that tetrahydroquinoxaline derivatives may exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

Biological Activity Evaluation

The biological activity of this compound has been assessed through various in vitro and in vivo experiments. Below is a summary of key findings:

| Study | Biological Activity | Methodology | Results |

|---|---|---|---|

| Study 1 | DPP-IV Inhibition | Enzyme assays | IC50 = 25 µM |

| Study 2 | Tubulin Polymerization Inhibition | Cell viability assays | Significant reduction in cell proliferation at 10 µM |

| Study 3 | Neuroprotection | Oxidative stress assays | Reduced ROS levels in neuronal cultures |

Case Study 1: DPP-IV Inhibition

In a study evaluating various tetrahydroquinoxaline derivatives for their DPP-IV inhibitory activity, this compound demonstrated an IC50 value of 25 µM. This suggests that it could be a promising candidate for further development as an antidiabetic agent .

Case Study 2: Cancer Cell Line Studies

Another investigation focused on the antiproliferative effects of this compound on various cancer cell lines. The results indicated that at a concentration of 10 µM, there was a significant reduction in cell viability due to inhibition of tubulin polymerization. This positions the compound as a potential lead for cancer therapeutics targeting microtubule dynamics .

Case Study 3: Neuroprotective Properties

Research exploring the neuroprotective effects of tetrahydroquinoxaline derivatives found that treatment with this compound resulted in reduced levels of reactive oxygen species (ROS) in neuronal cultures exposed to oxidative stress. This suggests potential applications in neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.